molecular formula C24H20O6 B14957485 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B14957485
M. Wt: 404.4 g/mol
InChI Key: LFFNCUYIIATKKY-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C22H18O5

Preparation Methods

The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and characterization of the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as chromatography and spectroscopy for product isolation and analysis .

Chemical Reactions Analysis

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound into simpler components

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to reduced inflammation and oxidative damage .

Comparison with Similar Compounds

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C24H20O6/c1-14-22(29-13-21(25)15-4-6-16(27-2)7-5-15)11-10-19-18-9-8-17(28-3)12-20(18)24(26)30-23(14)19/h4-12H,13H2,1-3H3

InChI Key

LFFNCUYIIATKKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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